![molecular formula C13H17N B2645075 6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole CAS No. 6731-86-8](/img/structure/B2645075.png)
6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole
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Description
6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole is a biochemical used for proteomics research . It has a molecular formula of C13H17N and a molecular weight of 187.28 .
Molecular Structure Analysis
The molecular structure of 6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole is represented by the SMILES stringCc1ccc2NC3CCCCC3c2c1
. The InChI code for this compound is 1S/C13H17N/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8,10,12,14H,2-5H2,1H3
. Physical And Chemical Properties Analysis
6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole is a solid at room temperature . It has a molecular weight of 187.28 .Scientific Research Applications
- 6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole serves as a building block for designing novel fluorescent dyes. Researchers have explored its use in developing dyes for biological imaging, chemical sensing, and environmental monitoring .
- Electrochemical studies reveal insights into the redox behavior of this compound. Researchers investigate its electroreduction and electro-oxidation processes. Understanding these mechanisms can inform the design of energy storage materials .
Fluorescent Dyes and Sensors
Electrochemistry and Energy Storage
properties
IUPAC Name |
6-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8,10,12,14H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYJONDNSWCNHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3C2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501338932 |
Source
|
Record name | 2,3,4,4a,9,9a-Hexahydro-6-methyl-1H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501338932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole | |
CAS RN |
6731-86-8 |
Source
|
Record name | 2,3,4,4a,9,9a-Hexahydro-6-methyl-1H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501338932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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